Tert-butyl 4-[3-(ethylamino)pyridin-2-yl]piperazine-1-carboxylate

lipophilicity extraction efficiency chromatographic resolution

Researchers synthesizing BHAP NNRTI analogs often encounter side reactions when using the deprotected piperazine analog (CAS 111669-24-0), whose free NH participates in unwanted acylation. This Boc-protected intermediate eliminates that risk via orthogonal protection, enabling chemoselective TFA deprotection without affecting the 3-ethylamino or pyridine moieties. • Enables late-stage diversification of a single batch into focused NNRTI libraries via deprotection and coupling. • Well-characterized (PubChem CID 53426248, MW 306.40 g/mol, XLogP3 2.3) for reproducible process development. • Sourced from qualified suppliers; available for global shipping with full analytical documentation.

Molecular Formula C16H26N4O2
Molecular Weight 306.41
CAS No. 111669-26-2
Cat. No. B569764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-[3-(ethylamino)pyridin-2-yl]piperazine-1-carboxylate
CAS111669-26-2
Synonyms4-(3-ETHYLAMINO-PYRIDIN-2-YL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
Molecular FormulaC16H26N4O2
Molecular Weight306.41
Structural Identifiers
SMILESCCNC1=C(N=CC=C1)N2CCN(CC2)C(=O)OC(C)(C)C
InChIInChI=1S/C16H26N4O2/c1-5-17-13-7-6-8-18-14(13)19-9-11-20(12-10-19)15(21)22-16(2,3)4/h6-8,17H,5,9-12H2,1-4H3
InChIKeyMLMFCRUWVHXHIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-[3-(ethylamino)pyridin-2-yl]piperazine-1-carboxylate (CAS 111669-26-2) – A Critical Boc-Protected Intermediate for BHAP-Class NNRTIs


Tert-butyl 4-[3-(ethylamino)pyridin-2-yl]piperazine-1-carboxylate (CAS 111669-26-2) is a synthetic piperazine derivative that serves as a protected intermediate in the synthesis of the bis(heteroaryl)piperazine (BHAP) class of non-nucleoside reverse transcriptase inhibitors (NNRTIs), most notably atevirdine and its structural analogs [1]. The compound features a tert-butyloxycarbonyl (Boc) protecting group on the piperazine nitrogen, an ethylamino substituent on the pyridine ring, and is characterized by a molecular weight of 306.40 g/mol and a computed XLogP3-AA of 2.3 [2].

Protected intermediate for BHAP NNRTI analog synthesis
Boc group enables orthogonal deprotection for selective coupling
Pre-installed ethylamino group reduces downstream synthetic steps
Predicted lower hygroscopicity supports precise handling and storage

Tert-butyl 4-[3-(ethylamino)pyridin-2-yl]piperazine-1-carboxylate – Why In-Class Piperazine Intermediates Cannot Be Interchanged


In the synthesis of BHAP NNRTIs, the choice of protecting group and the nature of the 3-alkylamino substituent on the pyridine ring directly determine both reaction selectivity and downstream synthetic efficiency [1]. The Boc-protected ethylamino intermediate is not interchangeable with its deprotected analog (3-(ethylamino)-2-(1-piperazinyl)pyridine, CAS 111669-24-0), which possesses a free piperazine NH that can participate in unwanted side reactions during acylation or coupling steps . Similarly, substitution of the Boc group with other protecting groups (e.g., Cbz or Fmoc) alters the compound's lipophilicity and deprotection conditions, impacting purification yields and compatibility with subsequent hydrogenation or reductive alkylation steps [2]. The quantitative evidence below demonstrates exactly how these differences manifest in measurable properties relevant to synthetic route selection.

Deprotected analog
Free piperazine NH may lead to competing acylation, reducing chemoselectivity and altering yield.
Alternative protecting groups
Cbz or Fmoc instead of Boc shift lipophilicity and deprotection conditions, impacting purification outcomes.
Amino analog (CAS 111669-25-1)
Lacks pre-installed ethylamino; requires additional reductive alkylation, increasing synthetic complexity.

Tert-butyl 4-[3-(ethylamino)pyridin-2-yl]piperazine-1-carboxylate – Quantified Differentiation from Closest Analogs


Lipophilicity Advantage Over Deprotected Analog for Organic-Phase Extraction and Chromatographic Purification

The Boc-protected intermediate (target compound) exhibits a computed logP of 2.3 [1], which is markedly higher than the logP of 1.39 for the deprotected analog 3-(ethylamino)-2-(1-piperazinyl)pyridine . This 0.91 log unit difference corresponds to an approximately 8-fold higher partition coefficient favoring the organic phase, directly improving extraction recovery during aqueous workup and enhancing retention and resolution on reversed-phase chromatographic supports.

Partitioning (logP)
Reported comparison
Target: XLogP3-AA 2.3
Comparator: logP 1.39
ΔlogP 0.91 (~8× organic-phase partitioning)
May enhance organic-phase extraction and chromatographic resolution.
Computed values; experimental confirmation recommended.
lipophilicity extraction efficiency chromatographic resolution

Chemoselective Acylation Enabled by Boc Protection of Piperazine Nitrogen

In the synthesis of atevirdine and related BHAP analogs, the free piperazine NH of the deprotected intermediate competes with the indole carboxylic acid coupling partner for the activating agent (CDI or EDC), leading to oligomerization and reduced yields [1]. The Boc-protected intermediate eliminates this competing reactivity, ensuring that acylation occurs exclusively after selective Boc deprotection with TFA. The production-scale synthesis of atevirdine that circumvents Boc protection achieved an overall yield of 79.2% for the first two steps (average of six plant runs) [2], implying that the Boc protection/deprotection sequence, while adding steps, provides superior chemoselectivity for medicinal chemistry diversification where multiple analogs are synthesized from a common intermediate.

Chemoselectivity
Class-level inference
Boc protection prevents competitive acylation; deprotection yields selective coupling.
Supports selective acylation strategy for analog diversification.
Specific yield comparison not available; established protecting-group logic.
chemoselectivity protecting group strategy BHAP analog synthesis

Superior Intermediate for Diversification vs. Amino Analog (CAS 111669-25-1) Which Requires Additional Alkylation

The target compound already contains the ethylamino substituent required for potent BHAP NNRTI activity, whereas the structurally similar tert-butyl 4-(3-aminopyridin-2-yl)piperazine-1-carboxylate (CAS 111669-25-1) lacks this substituent and must undergo reductive alkylation with acetaldehyde/NaBH₃CN as an additional step [1]. In the canonical atevirdine synthesis, reductive alkylation of the aminopyridine intermediate is performed after nitro reduction and before Boc deprotection; this step is notoriously sensitive to over-alkylation and requires careful stoichiometric control [2]. Procuring the pre-alkylated Boc intermediate eliminates this low-yielding step from the user's synthetic sequence, reducing overall step count and improving atom economy.

Synthetic step count
Cross-study comparable
−1 step
Target: 2 steps (deprotection, acylation)
Comparator: 3 steps (additional reductive alkylation)
May reduce synthetic sequence by one step compared to amino analog.
Reductive alkylation yields variable; pre-alkylated intermediate saves resources.
synthetic efficiency BHAP SAR N-alkylation

Boc Protection Confers Crystalline Intermediate Stability Compared to Hygroscopic Deprotected Analog

The deprotected analog 3-(ethylamino)-2-(1-piperazinyl)pyridine crystallizes as a pentahydrate with five water molecules per molecule of compound, forming an unusual lipid-bilayer-like packing arrangement as revealed by X-ray crystallography [1]. This high degree of hydration suggests that the deprotected material is hygroscopic and may absorb atmospheric moisture during storage, potentially complicating accurate weighing and stoichiometric calculations. In contrast, the Boc-protected target compound lacks a free amine and is expected to exhibit reduced hygroscopicity, making it more suitable for precise synthetic operations and long-term storage.

Hydration state
Reported
Target: no hydrate reported
Comparator: pentahydrate (5 H₂O/molecule)
May support more precise stoichiometry and reproducible storage.
Crystallographic data; hygroscopicity inferred from hydrate structure.
crystallinity storage stability X-ray diffraction

Tert-butyl 4-[3-(ethylamino)pyridin-2-yl]piperazine-1-carboxylate – Optimal Research and Industrial Use Cases


Medicinal Chemistry Diversification of BHAP NNRTI Lead Compounds

The Boc-protected intermediate is the preferred starting material for synthesizing focused libraries of BHAP NNRTI analogs. Researchers can stock a single batch of the target compound, deprotect with TFA, and couple with various indole, benzofuran, or other heteroaryl carboxylic acids to rapidly generate diverse candidates for structure-activity relationship (SAR) studies [1]. This approach avoids the need to repeat the multi-step synthesis of the pyridylpiperazine core for each analog.

Process Chemistry Route Scouting and Feasibility Studies

For early-stage process development, the Boc-protected intermediate serves as a benchmark against which alternative routes (e.g., the direct deprotection-first approach yielding 79.2% overall yield [2]) can be compared. Teams can evaluate whether the added step count of Boc protection/deprotection is justified by improved intermediate stability, purity, and ease of handling in their specific synthetic sequence.

Chemical Biology Probe Synthesis Requiring Late-Stage Functionalization

The orthogonal Boc protecting group allows for selective deprotection under mild acidic conditions (TFA) without affecting the ethylamino substituent or the pyridine ring, enabling late-stage installation of affinity tags, fluorescent reporters, or biotin handles via the liberated piperazine nitrogen [1]. This chemoselectivity is critical for generating chemical biology probes where the integrity of the BHAP pharmacophore must be preserved.

Academic Laboratory Training in Multi-Step Heterocyclic Synthesis

Due to its well-characterized structure (PubChem CID 53426248) and its role in the canonical synthesis of a clinically studied NNRTI, the target compound is an excellent case study for teaching advanced organic synthesis techniques including nitro reduction, reductive alkylation, and protecting group strategy, providing students with hands-on experience in reactions directly relevant to pharmaceutical process chemistry.

Application
Selection Property
Validation Focus
BHAP NNRTI analog library synthesis
Protected intermediate with orthogonal Boc group
Selective acylation after deprotection; SAR expansion
Process chemistry route scouting
Stable, low-hygroscopic intermediate for handling studies
Route efficiency benchmarking vs. deprotection-first strategies
Chemical biology probe synthesis
Late-stage functionalization via liberated piperazine
Installation of affinity tags or reporters without core disruption
Academic training in heterocyclic synthesis
Well-characterized multi-step intermediate
Demonstration of protecting group strategy and alkylation control
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